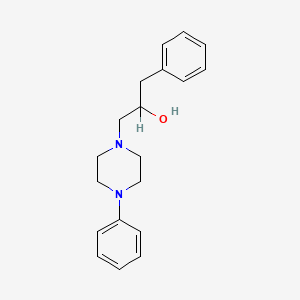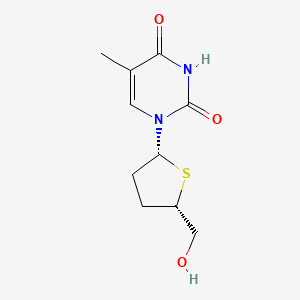
4'-Thio-3'-deoxythymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Thio-3’-deoxythymidine is a modified nucleoside analog where the oxygen atom at the 4’ position of the deoxyribose sugar is replaced by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Thio-3’-deoxythymidine typically involves the substitution of the oxygen atom at the 4’ position with a sulfur atom. One common method includes the reaction of 5’-O-(4,4’-dimethoxytrityl)-2,3’-anhydrothymidine with cesium thiobenzoate in anhydrous dimethylformamide at elevated temperatures . This reaction yields the desired 4’-thio compound after subsequent deprotection steps.
Industrial Production Methods: While specific industrial production methods for 4’-Thio-3’-deoxythymidine are not extensively documented, the general approach involves large-scale synthesis using automated solid-phase synthesis techniques. These methods ensure high yields and purity, which are essential for subsequent applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: 4’-Thio-3’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can revert oxidized forms back to the thio compound.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like dithiothreitol or sodium borohydride can be employed.
Substitution: Nucleophiles such as thiols or amines can react with the sulfur atom under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4’-Thio-3’-deoxythymidine has several notable applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Thio-3’-deoxythymidine involves its incorporation into DNA, where it can disrupt normal nucleic acid processes. The sulfur atom at the 4’ position alters the compound’s interaction with enzymes involved in DNA synthesis and repair. This modification can inhibit DNA polymerases and other enzymes, leading to the termination of DNA chain elongation and ultimately affecting cellular replication and growth .
Comparison with Similar Compounds
- 4-Thio-2’-deoxyuridine
- 4-Thio-thymidine
- 6-Thio-2’-deoxyguanosine
Comparison: 4’-Thio-3’-deoxythymidine is unique due to its specific sulfur substitution at the 4’ position, which imparts distinct chemical and biological properties. Compared to other thio-nucleosides, it exhibits higher stability and resistance to enzymatic degradation, making it particularly useful in therapeutic and diagnostic applications .
Properties
CAS No. |
137819-79-5 |
|---|---|
Molecular Formula |
C10H14N2O3S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O3S/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1 |
InChI Key |
AWQMUZPJUKKIPU-JGVFFNPUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](S2)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(S2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



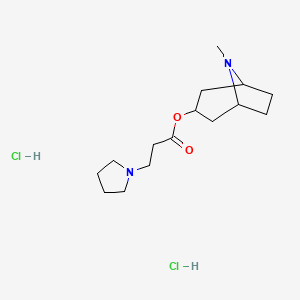


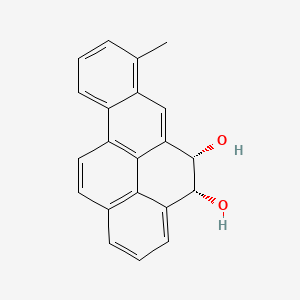
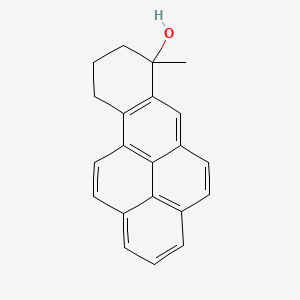
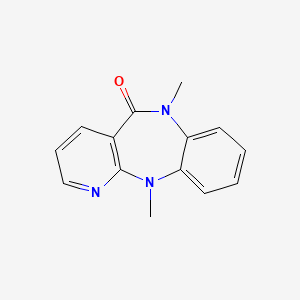

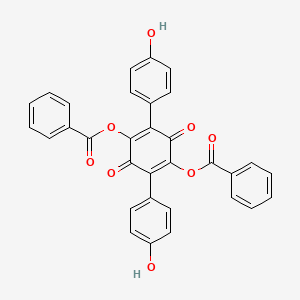
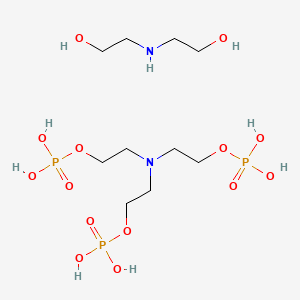
![3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B12800728.png)

![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)
